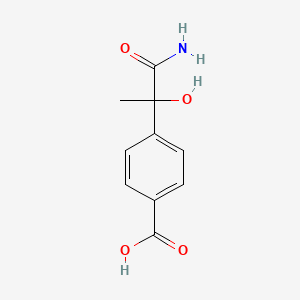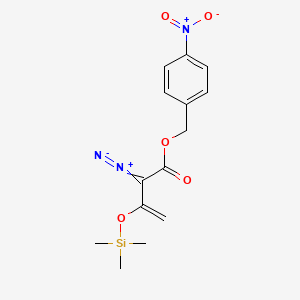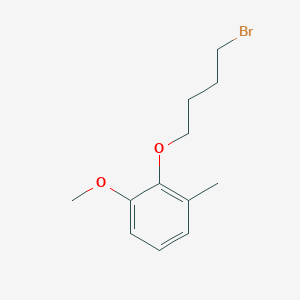![molecular formula C14H12BrN3OS B8323965 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol](/img/structure/B8323965.png)
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is a complex organic compound featuring a triazolopyridine core substituted with a bromine atom. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling with Phenylsulfanylethanol: The brominated triazolopyridine is coupled with phenylsulfanylethanol under appropriate conditions, such as using a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signaling pathways, leading to altered cellular responses. The bromine atom and sulfanyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Shares the triazolopyridine core but lacks the phenylsulfanylethanol moiety.
1,2,4-Triazolo[1,5-a]pyridines: Similar triazole-containing compounds with different substitution patterns.
1,3,4-Thiadiazole Derivatives: Contain a different heterocyclic core but exhibit similar biological activities.
Uniqueness: 2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol is unique due to the combination of the triazolopyridine core with the phenylsulfanylethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H12BrN3OS |
|---|---|
分子量 |
350.24 g/mol |
IUPAC 名称 |
2-[2-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C14H12BrN3OS/c15-10-5-6-13-16-17-14(18(13)9-10)11-3-1-2-4-12(11)20-8-7-19/h1-6,9,19H,7-8H2 |
InChI 键 |
CYRFSNXBGUHNAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


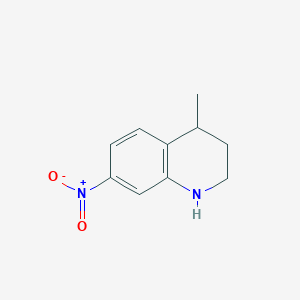

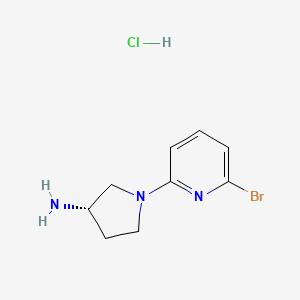
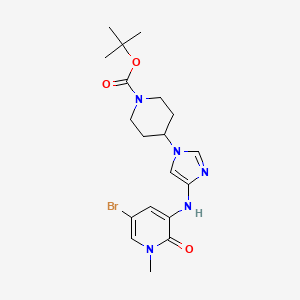


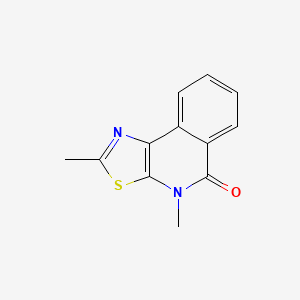
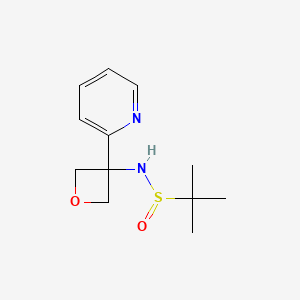

![2-Ethyl-9-methyl-13-[2-(pyridin-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8323955.png)

